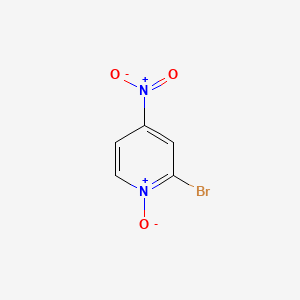

2-Bromo-4-nitropyridine N-oxide

Vue d'ensemble

Description

Crystal Structure Analysis

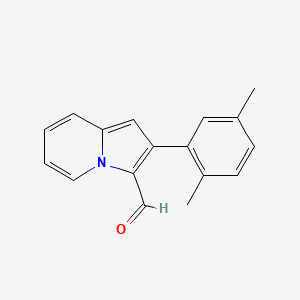

The crystal structure of 2-Bromo-4-nitropyridine N-oxide has been determined to be orthorhombic, with space group Pbca and eight molecules per unit cell. The dimensions of the unit cell are a = 5.979(1), b = 9.899(1), c = 23.249(5) Å. The bromine ion is nearly coplanar with the pyridine ring, and the oxygen atoms of the nitro group are displaced above and below the ring plane. The molecules are linked into pairs by C—H···O hydrogen bonds around centers of symmetry, forming layers that are held together by van der Waals interactions. The polarized vibrational spectra, including Fourier transform IR and Raman spectra, have been measured and correlated with the X-ray structural data, suggesting orientational disorder at higher temperatures .

Synthesis Analysis

The nitro group in 4-nitropyridine N-oxide can be replaced by negative ions, leading to the synthesis of various 4-substituted pyridine N-oxides and pyridines. This reactivity has been utilized to prepare derivatives such as 4-bromo-, 4-chloro-, and 4-ethoxypyridine N-oxide. The synthesis of 4-nitropyridine N-oxide itself has been simplified, making these transformations more accessible .

Molecular Structure Analysis

Quantum mechanical calculations, including Density Functional Theory (DFT) with a B3LYP/6-311++G(d,p) basis set, have been used to obtain the molecular equilibrium geometry and vibrational frequencies of 2-Bromo-4-nitropyridine N-oxide. The calculated vibrational frequencies show good agreement with experimental FT-IR and FT-Raman spectral data. The molecular structure has been optimized, and various electronic properties such as HOMO-LUMO energies, electronegativity, and chemical potential have been calculated. The title compound exhibits a low softness value and a high electrophilicity index, indicating biological activity. The stability and charge delocalization have been studied using Natural Bond Orbital (NBO) analysis, and the compound has been identified as a potential candidate for non-linear optical (NLO) materials due to its high first-order hyperpolarizability .

Chemical Reactions Analysis

The nitration of pyridine N-oxide derivatives has been studied, showing that the N-oxide group directs the introduction of a nitro group into the 4-position, regardless of other substituents present in the nucleus. This directive influence is not affected by substituents such as bromine atoms, ethoxy, or methyl groups. The nitration process yields 4-nitro compounds even when other groups would typically direct to different positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-nitropyridine N-oxide have been characterized through various spectroscopic and computational methods. The vibrational spectra have been assigned, and the thermodynamic properties have been studied at different temperatures, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature. The reactivity of the compound has been explored through kinetic studies, showing that the reaction rates and activation parameters vary depending on the position and nature of the substituents on the pyridine N-oxide ring .

Applications De Recherche Scientifique

-

Synthesis of Pyridine Derivatives

- Field : Organic Chemistry

- Application : Pyridine N-oxides are used in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

- Method : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .

- Results : The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .

-

Catalysts and Ligands in Metal Complexes

- Field : Inorganic Chemistry

- Application : Heterocyclic N-oxides, including pyridine N-oxides, are useful as protecting groups, auxiliary agents, oxidants, ligands in metal complexes, and catalysts .

- Method : The N-O moiety of pyridine N-oxides possesses a unique functionality which can act effectively as a push electron donor and as a pull electron acceptor group .

- Results : This strong push-pull property has an essential chemical consequence; it accounts for the equally easy synthesis of 4-substituted derivatives of pyridine N-oxides with donor as well as acceptor groups .

- Ring Transformation of Isoxazoles

- Field : Organic Chemistry

- Application : Pyridine N-oxides can be synthesized from the esters of N-hydroxy-2-thiopyridone and by ring transformation of isooxazoles .

- Method : The ring transformation of isooxazoles involves the oxidation of pyridine derivatives using various oxidizing agents such as H2O2/AcOH, H2O2/manganese tetrakis(2,6-dichlorophenyl)porphyrin, H2O2/methyltrioxorhenium (MTO), dimethyldioxirane (DMD), bis(trimethylsilyl)peroxide (BTSP), Caro’s acid, m-chloroperoxybenzoic acid, and oxaziridines .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBDHXCXCSFNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397866 | |

| Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-nitropyridine N-oxide | |

CAS RN |

52092-43-0 | |

| Record name | 52092-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-NITROPYRIDINE N-OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)